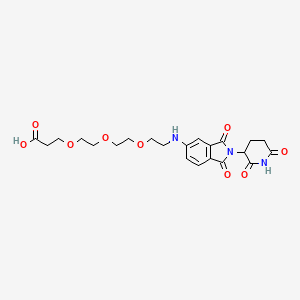
Saruparib
Overview
Description
AZD5305 is a next-generation, highly selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1). It has been developed to address the limitations of current PARP inhibitors, particularly in combination with first-line chemotherapy. AZD5305 exhibits a 500-fold selectivity for PARP1 over PARP2, making it a potent and selective inhibitor with minimal effects on hematologic parameters .
Scientific Research Applications
AZD5305 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition and trapping of PARP1. In biology, it is used to investigate the effects of PARP1 inhibition on DNA repair and cell proliferation. In medicine, AZD5305 is being tested in clinical trials for its potential to treat various cancers, including breast and gastric cancer . In industry, it is used to develop new therapeutic agents with improved selectivity and efficacy .
Mechanism of Action
AZD5305 exerts its effects by selectively targeting PARP1, a key enzyme involved in DNA damage repair. By inhibiting PARP1, AZD5305 blocks the synthesis of poly (ADP-ribose) polymers and traps PARP1 on the damage sites. This leads to the accumulation of DNA damage and subsequent apoptotic cell death in sensitive cell lines . The molecular targets and pathways involved include the phosphorylation of RPA, γH2AX, and the expression of molecules related to DNA damage response .
Safety and Hazards
Future Directions
Saruparib is currently being tested in a phase 3 trial . The improved safety profile of this compound may enable more combinations with other treatments and extend the benefits of PARP inhibitors to patients in earlier disease stages . Ongoing research and clinical trials will continue to explore this compound’s role in improving outcomes for patients with breast cancer and potentially other malignancies characterized by DNA repair deficiencies .
Preparation Methods
The preparation of AZD5305 involves several synthetic routes and reaction conditions. One method includes the use of fluorescence polarization binding assays to profile current clinical and late-stage PARP inhibitors. Industrial production methods involve the use of specific reagents and conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
AZD5305 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are highly potent and selective inhibitors of PARP1, with minimal effects on other cells .
Comparison with Similar Compounds
AZD5305 is unique in its high selectivity for PARP1 over PARP2, which reduces the potential for hematologic toxicity. Similar compounds include olaparib, niraparib, and rucaparib, which are also PARP inhibitors but have varying levels of selectivity for the entire PARP family . AZD5305’s improved selectivity and efficacy make it a promising candidate for combination therapies and expanding the clinical application of PARP inhibitors .
properties
IUPAC Name |
5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-3-16-11-19-20(26-21(16)29)10-15(12-24-19)14-27-6-8-28(9-7-27)17-4-5-18(25-13-17)22(30)23-2/h4-5,10-13H,3,6-9,14H2,1-2H3,(H,23,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAVGRAETZEADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2589531-76-8 | |
| Record name | AZD-5305 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2589531768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saruparib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16MZ1V3RBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



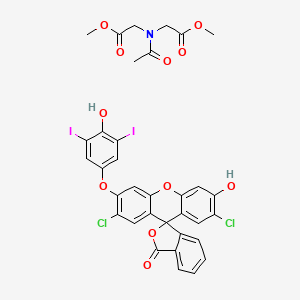
![5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8180473.png)
![2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)
![(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8180477.png)
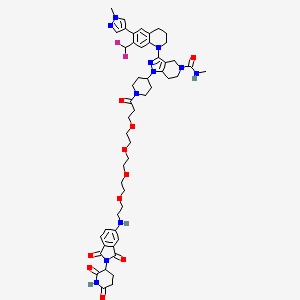
![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)


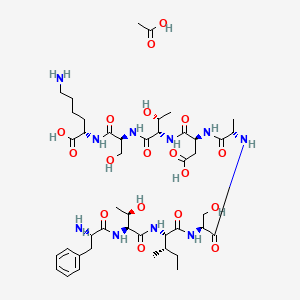
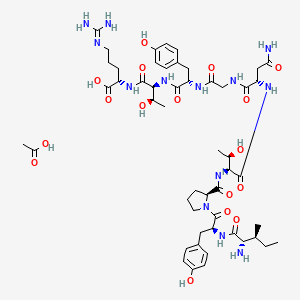
![4-Pyrimidinamine, N-[[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-6-[7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl]-](/img/structure/B8180535.png)
![N-[(1S)-1-(6-amino-2-pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-Naphthalenecarboxamide](/img/structure/B8180545.png)
